N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a thioacetamide group and aromatic rings. Its molecular structure (Figure 1) includes a planar pyrazolopyrimidinone system, a sulfur-linked acetamide moiety, and a 3,5-dimethylphenyl group. Its crystallographic characterization likely employs software such as SHELX for structure refinement, a standard tool in small-molecule crystallography .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13-8-14(2)10-15(9-13)23-18(27)12-29-21-24-19-17(20(28)25-21)11-22-26(19)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCICOGVRIDTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The thioacetamide group in the target compound introduces enhanced conformational flexibility compared to ether-linked analogs.
- The 3,5-dimethylphenyl substituent may influence steric interactions and solubility relative to methoxy or unsubstituted aryl groups.
Hydrogen Bonding and Supramolecular Architecture
Hydrogen bonding patterns, critical for crystallization and stability, are analyzed using graph set analysis as described by Bernstein et al. . For the target compound:
- Donor-Acceptor Pairs: The pyrazolopyrimidinone core participates in N–H···O and C–H···S interactions.
- Graph Set Descriptors: R₂²(8) motif: Observed between the pyrimidinone carbonyl and adjacent N–H groups. C(4) chains: Formed via C–H···S interactions involving the thioacetamide sulfur.
Comparatively, analogs with ether linkages (e.g., oxyacetamide derivatives) exhibit stronger O···H–N hydrogen bonds but lack sulfur-mediated interactions, reducing their propensity for C–H···S networks.
Pharmacological and Physicochemical Comparisons
While specific activity data are absent in the provided evidence, structural features suggest trends:
| Property | Target Compound | Oxyacetamide Analog | Methylthio Analog |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.8 | ~2.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Solubility (aq.) | Low (thioether hydrophobicity) | Moderate (ether polarity) | Very low (methylthio group) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
